2-Chloro-3-(4-methylphenyl)quinolinium hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(4-methylphenyl)quinolinium hydrogen sulfate is a chemical compound with the molecular formula C16H14ClNO4S and a molecular weight of 351.8 g/mol . It is known for its unique structure, which includes a quinolinium core substituted with a chloro group and a methylphenyl group . This compound is used in various research and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-methylphenyl)quinolinium hydrogen sulfate typically involves the reaction of 2-chloroquinoline with 4-methylphenylamine in the presence of sulfuric acid . The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-chloroquinoline and 4-methylphenylamine.
Reaction Conditions: Heating in the presence of sulfuric acid.
Product Formation: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-methylphenyl)quinolinium hydrogen sulfate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to different oxidation states and derivatives.
Electrophilic Aromatic Substitution: The quinolinium core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states of the compound .
Scientific Research Applications
2-Chloro-3-(4-methylphenyl)quinolinium hydrogen sulfate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-methylphenyl)quinolinium hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: A precursor in the synthesis of 2-Chloro-3-(4-methylphenyl)quinolinium hydrogen sulfate.
4-Methylphenylamine: Another precursor used in the synthesis.
Quinolinium Derivatives: Compounds with similar quinolinium cores but different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a methylphenyl group on the quinolinium core differentiates it from other quinolinium derivatives .
Properties
Molecular Formula |
C16H14ClNO4S |
---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
2-chloro-3-(4-methylphenyl)quinolin-1-ium;hydrogen sulfate |
InChI |
InChI=1S/C16H12ClN.H2O4S/c1-11-6-8-12(9-7-11)14-10-13-4-2-3-5-15(13)18-16(14)17;1-5(2,3)4/h2-10H,1H3;(H2,1,2,3,4) |
InChI Key |
WHZNHBGOUJQGFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3[NH+]=C2Cl.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.